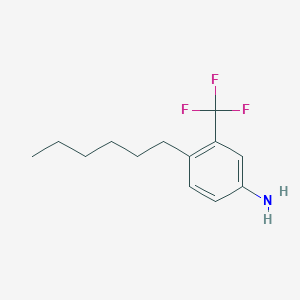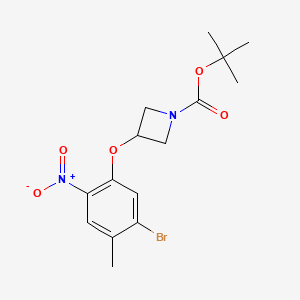
4(3H)-Quinazolinone, 2-((2-(dimethylamino)ethyl)thio)-3-(2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 2-((2-(dimethylamino)ethyl)thio)-3-(2-methylphenyl)- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a quinazolinone core with a dimethylaminoethylthio and a methylphenyl substituent, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-((2-(dimethylamino)ethyl)thio)-3-(2-methylphenyl)- typically involves multi-step organic reactions. One common approach is the condensation of anthranilic acid derivatives with isothiocyanates, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 2-((2-(dimethylamino)ethyl)thio)-3-(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethylthio group, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted quinazolinones.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 2-((2-(dimethylamino)ethyl)thio)-3-(2-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 2-((2-(dimethylamino)ethyl)thio)-3-(2-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4(3H)-Quinazolinone, 2-((2-(dimethylamino)ethyl)thio)-3-phenyl-
- 4(3H)-Quinazolinone, 2-((2-(dimethylamino)ethyl)thio)-3-(4-methylphenyl)-
- 4(3H)-Quinazolinone, 2-((2-(dimethylamino)ethyl)thio)-3-(2-chlorophenyl)-
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 2-((2-(dimethylamino)ethyl)thio)-3-(2-methylphenyl)- lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the dimethylaminoethylthio group and the methylphenyl group may enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
134615-98-8 |
|---|---|
Fórmula molecular |
C19H21N3OS |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethylsulfanyl]-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H21N3OS/c1-14-8-4-7-11-17(14)22-18(23)15-9-5-6-10-16(15)20-19(22)24-13-12-21(2)3/h4-11H,12-13H2,1-3H3 |
Clave InChI |
FAKHLVPRHFORJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate](/img/structure/B13733552.png)




![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)


![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid](/img/structure/B13733589.png)

![Rel-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13733592.png)
